molecular formula C8H10ClNO2 B11905552 Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B11905552
M. Wt: 187.62 g/mol
InChI Key: PMNDIVFQJVONBO-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with the molecular formula C8H10ClNO2 It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-chloro-1-methyl-1H-pyrrole-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or primary amines in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrrole derivatives.

    Oxidation: Formation of N-oxides or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

Scientific Research Applications

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various binding interactions, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Ethyl 3-chloro-1-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives, such as:

    Ethyl 2-methyl-1H-pyrrole-3-carboxylate: Similar structure but different substitution pattern, leading to distinct chemical properties and reactivity.

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: A pyrazole derivative with a similar ester functional group but different ring structure, resulting in different biological activities.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

ethyl 3-chloro-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C8H10ClNO2/c1-3-12-8(11)7-6(9)4-5-10(7)2/h4-5H,3H2,1-2H3

InChI Key

PMNDIVFQJVONBO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CN1C)Cl

Origin of Product

United States

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